molecular formula C19H22N4OS B3886012 4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]furo[3,2-c]pyridine

4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]furo[3,2-c]pyridine

Cat. No.: B3886012
M. Wt: 354.5 g/mol
InChI Key: YJPUKMSREBFVDX-UHFFFAOYSA-N
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Description

The compound you mentioned appears to contain several structural features including a benzothiazole ring, a piperazine ring, and a furo[3,2-c]pyridine moiety. These structures are often found in biologically active compounds and could potentially have interesting properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings followed by their coupling. The exact method would depend on the specific substituents and functional groups present .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a benzothiazole ring, which is a system containing a benzene ring fused to a thiazole ring. Attached to this is a piperazine ring, a type of secondary amine. Finally, the furo[3,2-c]pyridine moiety is a bicyclic system containing a furan ring fused to a pyridine ring .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be quite high, given the presence of several heterocyclic rings. These rings often participate in electrophilic substitution reactions, and the nitrogen atoms could act as nucleophiles in various reactions .

Future Directions

The compound you mentioned could potentially have interesting biological activity, given the structural features it contains. Future research could involve synthesizing the compound and testing its activity against various biological targets .

Properties

IUPAC Name

4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]furo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-2-4-17-15(3-1)21-18(25-17)13-22-8-10-23(11-9-22)19-14-6-12-24-16(14)5-7-20-19/h5-7,12H,1-4,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPUKMSREBFVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)CN3CCN(CC3)C4=NC=CC5=C4C=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]furo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]furo[3,2-c]pyridine
Reactant of Route 3
Reactant of Route 3
4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]furo[3,2-c]pyridine
Reactant of Route 4
4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]furo[3,2-c]pyridine
Reactant of Route 5
4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]furo[3,2-c]pyridine
Reactant of Route 6
4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]furo[3,2-c]pyridine

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